Cas no 1901822-79-4 (ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate)
![ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate structure](https://ja.kuujia.com/scimg/cas/1901822-79-4x500.png)
ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
- ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate
- A-Alanine, N-butyl-N-(3-methylbenzoyl)-, ethyl ester
- CS-0159529
- ethyl 3-[butyl-(3-methylbenzoyl)amino]propanoate
- AKOS016583098
- 1901822-79-4
- E81992
-
- インチ: 1S/C17H25NO3/c1-4-6-11-18(12-10-16(19)21-5-2)17(20)15-9-7-8-14(3)13-15/h7-9,13H,4-6,10-12H2,1-3H3
- InChIKey: IBEWGODYJVEMJS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H])N(C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 291.18344366g/mol
- どういたいしつりょう: 291.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 9
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6
- 疎水性パラメータ計算基準値(XlogP): 3.2
ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230169-250mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 250mg |
¥2160 | 2023-04-15 | |
eNovation Chemicals LLC | Y1244772-100mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 100mg |
$60 | 2024-06-05 | |
eNovation Chemicals LLC | Y1244772-1g |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 1g |
$135 | 2025-02-20 | |
Aaron | AR01X09F-250mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 250mg |
$21.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1244772-100mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 100mg |
$60 | 2025-02-21 | |
eNovation Chemicals LLC | Y1244772-250mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 250mg |
$75 | 2024-06-05 | |
1PlusChem | 1P01X013-100mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 98% | 100mg |
$13.00 | 2024-06-17 | |
Aaron | AR01X09F-1g |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 1g |
$82.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1244772-250mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 250mg |
$70 | 2025-02-21 | |
eNovation Chemicals LLC | Y1244772-250mg |
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate |
1901822-79-4 | 97% | 250mg |
$70 | 2025-02-20 |
ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoateに関する追加情報
Ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate: A Comprehensive Overview
Ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate, identified by the CAS number 1901822-79-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure, has garnered attention due to its potential applications in drug development and material science. Recent studies have shed light on its synthesis, properties, and biological activities, making it a focal point for researchers worldwide.
The molecular structure of ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate is characterized by a formamide group attached to a propanoate ester moiety. The formamide group introduces hydrogen bonding capabilities, which are crucial for its interaction with biological systems. The presence of the butyl group enhances the compound's lipophilicity, potentially improving its bioavailability. Additionally, the 3-methylphenyl substituent contributes to the molecule's aromaticity and stability, making it a versatile building block for various chemical modifications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving nucleophilic substitutions and condensation reactions. Researchers have optimized reaction conditions to achieve high yields and purity, which are essential for its use in preclinical studies. The compound's synthesis has been further enhanced by the use of microwave-assisted techniques, reducing reaction times and minimizing side products.
Ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate has demonstrated promising biological activities in recent studies. In vitro assays have shown its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its role in therapeutic interventions. Furthermore, its ability to modulate cellular signaling pathways has been explored in cancer research, where it exhibits selective cytotoxicity against cancer cell lines without significantly affecting normal cells.
The compound's pharmacokinetic properties have also been investigated, revealing favorable absorption and distribution profiles. Its lipophilic nature allows for efficient penetration across biological membranes, while its metabolic stability ensures sustained levels in systemic circulation. These characteristics make it a strong candidate for drug delivery systems targeting chronic diseases.
In addition to its pharmacological applications, ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate has shown potential in material science as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds makes it suitable for synthesizing high-performance materials with tailored mechanical and thermal properties.
Recent collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of this compound's therapeutic potential. Ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases and neurodegenerative disorders, highlighting its versatility as a lead compound in drug discovery.
In conclusion, ethyl 3-[N-butyl-1-(3-methylphenyl)formamido]propanoate (CAS No. 1901822-79-4) stands as a testament to the advancements in modern organic chemistry and pharmacology. Its unique structure, coupled with promising biological activities and versatile applications, positions it as a key player in future therapeutic developments and material innovations.
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